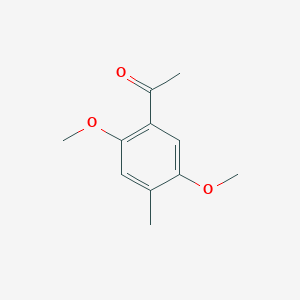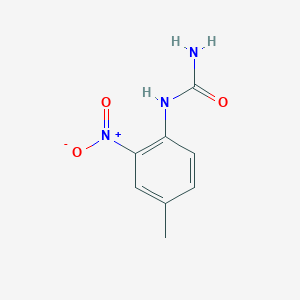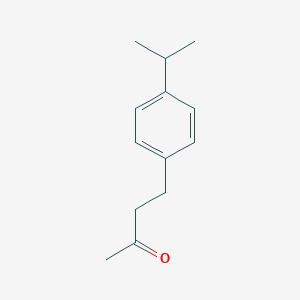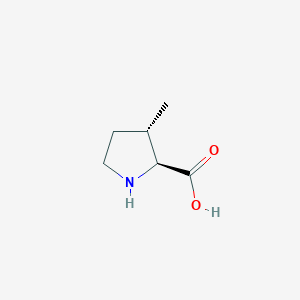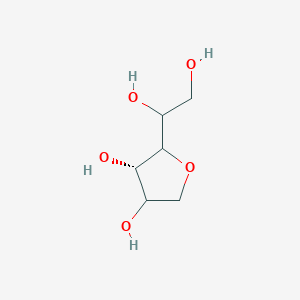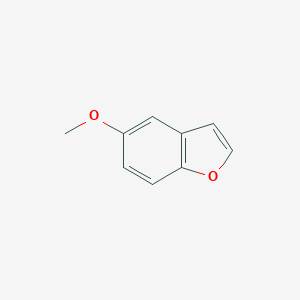
5-Methoxybenzofuran
Overview
Description
5-Methoxybenzofuran is an organic compound that belongs to the class of benzofurans. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. The methoxy group at the 5-position of the benzofuran ring imparts unique chemical and biological properties to the compound. Benzofurans are widely distributed in nature and are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties .
Mechanism of Action
Target of Action
Benzofuran derivatives have been found to be active towards different clinically approved targets . For instance, some benzofuran derivatives have been used in the treatment of skin diseases such as cancer or psoriasis .
Mode of Action
Benzofuran derivatives have been reported to have a wide range of biological and pharmacological applications . They have been found to be efficient derivatives in diverse fields of antimicrobial therapy .
Biochemical Pathways
Benzofuran derivatives have been reported to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Pharmacokinetics
Improved bioavailability is one of the targets achieved with most of the more recent benzofuran compounds, allowing for once-daily dosing .
Result of Action
Benzofuran derivatives have been reported to have a wide range of biological and pharmacological applications .
Action Environment
Benzofuran compounds are widely distributed in higher plants such as asteraceae, rutaceae, liliaceae, and cyperaceae .
Biochemical Analysis
Biochemical Properties
5-Methoxybenzofuran is involved in various biochemical reactions. It has been found to interact with several enzymes, proteins, and other biomolecules . For instance, benzofuran derivatives have been shown to inhibit NO production and selectively inhibit the proliferation of certain cancer cell lines .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, benzofuran derivatives have been found to have anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
This compound is involved in various metabolic pathways . It interacts with several enzymes and cofactors, and may also affect
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxybenzofuran can be achieved through various synthetic routes. One common method involves the cyclization of 2-hydroxyphenylacetic acid derivatives. The reaction typically proceeds under acidic conditions, with the use of a dehydrating agent such as polyphosphoric acid or sulfuric acid. Another method involves the cyclization of 2-hydroxyphenylacetaldehyde derivatives under basic conditions, using a base such as sodium hydroxide or potassium hydroxide .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as Lewis acids or transition metal complexes, can also enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
5-Methoxybenzofuran undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of 5-hydroxybenzofuran.
Reduction: The benzofuran ring can be reduced to form dihydrobenzofuran derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Oxidation: 5-Hydroxybenzofuran
Reduction: Dihydrobenzofuran derivatives
Substitution: Various substituted benzofurans, depending on the electrophile used.
Scientific Research Applications
5-Methoxybenzofuran has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex benzofuran derivatives with potential pharmaceutical applications.
Biology: It is used in studies investigating the biological activities of benzofuran compounds, including their anti-tumor, antibacterial, and anti-viral properties.
Medicine: this compound derivatives are explored for their potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties
Comparison with Similar Compounds
Similar Compounds
5-Hydroxybenzofuran: Similar structure with a hydroxyl group instead of a methoxy group.
2-Methoxybenzofuran: Methoxy group at the 2-position instead of the 5-position.
Benzofuran: Lacks the methoxy group.
Uniqueness
5-Methoxybenzofuran is unique due to the presence of the methoxy group at the 5-position, which imparts distinct chemical and biological properties. This substitution pattern can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various scientific research applications .
Properties
IUPAC Name |
5-methoxy-1-benzofuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O2/c1-10-8-2-3-9-7(6-8)4-5-11-9/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJXPTUWJVQUHKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40158418 | |
| Record name | Benzofuran, 5-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40158418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13391-28-1 | |
| Record name | 5-Methoxybenzofuran | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13391-28-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzofuran, 5-methoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013391281 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Methoxybenzofuran | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149953 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzofuran, 5-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40158418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Methoxybenzo[b]furan | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BENZOFURAN, 5-METHOXY- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VSU72383LP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is 5-Methoxybenzofuran and what are some of its key structural features?
A1: this compound is a benzofuran derivative characterized by a methoxy group (-OCH3) substituted at the 5th position of the benzofuran ring. The benzofuran core structure itself consists of a benzene ring fused to a furan ring.
Q2: What is the molecular formula and molecular weight of this compound?
A2: The molecular formula of this compound is C9H8O2, and its molecular weight is 148.16 g/mol.
Q3: What are some of the reported biological activities of this compound and its derivatives?
A3: Research on this compound and its derivatives has shown potential in several areas:
- Anti-inflammatory and Analgesic Effects: A study demonstrated that a novel rigid benzofuran-3,4-dihydroxy chalcone derivative, (Z)-2-(3,4-dihydroxybenzylidene)-5-methoxybenzofuran-3(2H)-one, exhibited significant anti-inflammatory and analgesic properties in mice models. []
- Antimicrobial Activity: A this compound derivative, 2-(5′-hydroxy-3′-methoxyphenyl)-6-hydroxy-5-methoxybenzofuran, isolated from Erythrina latissima, displayed strong antimicrobial activity against yeast spores, Gram-positive, and Gram-negative bacteria. []
- Cytotoxicity: An arylbenzofuran derivative, 5,6-dimethoxy-2-(3-hydroxy-5-methoxyphenyl)benzofuran, isolated from the roots of Paphiopedilum godefroyae, showed strong cytotoxic activity against human small cell lung cancer (NCI-H187) cell lines. []
- Antiviral Activity: Research has explored the synthesis and antiviral activities of 5-methoxybenzofurans. []
Q4: How does the structure of this compound relate to its biological activity?
A4: While this compound itself serves as a core structure, modifications to this scaffold significantly influence its biological activity.
- SAR Studies: Structure-activity relationship (SAR) studies suggest that the presence and position of substituents on the benzofuran ring, particularly at the 2nd, 3rd, and 6th positions, play a crucial role in determining the potency and selectivity of these compounds. []
Q5: Are there any studies on how this compound derivatives interact with their biological targets?
A5: While specific details about the interaction mechanisms of this compound derivatives with their biological targets require further investigation, some studies provide insights:
Q6: Have there been any computational studies on this compound derivatives?
A6: Yes, computational studies have been conducted on this compound derivatives.
- Spectroscopic Properties and Electronic Structure: A study investigated the electronic absorption and fluorescence emission spectra of N-(2,5-dimethyl-pyrrol-1-yl)-2-(this compound-3-yl)acetamide (DPMA) in various solvents. [] This study also performed computational calculations to determine the ground state optimized geometry, molecular electrostatic potential (MEP), highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO), and energy band gap of DPMA. []
Q7: What are the potential applications of this compound derivatives in drug discovery?
A7: The diverse biological activities of this compound derivatives make them attractive candidates for drug discovery, particularly in the following areas:
- Anti-inflammatory Agents: The promising anti-inflammatory and analgesic effects of certain derivatives suggest their potential for developing novel therapies for inflammatory diseases. []
- Antimicrobial Drug Development: The antimicrobial activity of some this compound derivatives highlights their potential in addressing the challenge of drug-resistant infections. []
- Anticancer Therapies: The cytotoxic properties observed in certain derivatives warrant further investigation for their potential application in anticancer drug development. []
- Antiviral Drug Design: Research into the antiviral activity of 5-methoxybenzofurans indicates their potential in combating viral infections. []
Q8: What synthetic routes are commonly employed to produce this compound and its derivatives?
A8: Several synthetic strategies are available for the preparation of this compound and its derivatives. These strategies often involve:
- Cyclization Reactions: One common approach involves the cyclization of appropriately substituted phenolic or phenyl ethers to construct the benzofuran ring system. [] For example, the cyclization of 3-(5-methoxy-2,3-dihydrobenzofuran-3-yl)propionic acid (XIX) with polyphosphoric acid yielded 6-methoxy-2a,3,4,5-tetrahydro-2H-naphtho[1,8-bc]furan-5-one (XX). []
- Electrophilic Substitution: The electron-rich nature of the benzofuran ring, particularly at the 2nd and 3rd positions, allows for electrophilic substitution reactions to introduce various substituents. [, ] For example, electrophilic substitution reactions of 3-acetylamino-5-methoxybenzofuran have been investigated. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

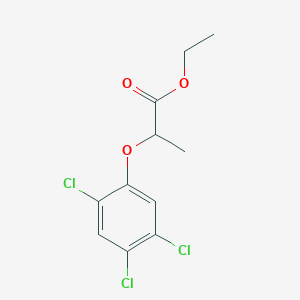
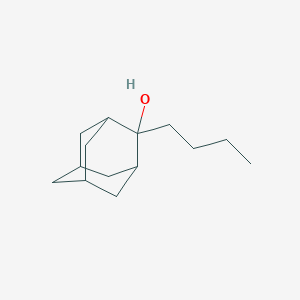
![1,3-Bis[2-(4-hydroxyphenyl)-2-propyl]benzene](/img/structure/B76517.png)
